molecular formula C16H14N2O2 B13970086 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid CAS No. 894074-70-5

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B13970086
CAS No.: 894074-70-5
M. Wt: 266.29 g/mol
InChI Key: RNJUZRHJURALFR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrole-carboxylic acid family, characterized by a central pyrrole ring substituted with a cyano-phenyl group, a cyclopropyl moiety, and a methyl group. The presence of the cyano group enhances polarity and binding affinity to biological targets, while the cyclopropyl substituent may influence conformational stability (indirectly inferred from crystallography tools like SHELX).

Properties

CAS No.

894074-70-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-9-13(11-4-2-10(8-17)3-5-11)14(16(19)20)15(18-9)12-6-7-12/h2-5,12,18H,6-7H2,1H3,(H,19,20)

InChI Key

RNJUZRHJURALFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2CC2)C(=O)O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrole ring, followed by the introduction of the cyanophenyl and cyclopropyl groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Challenges and Limitations

  • Data Availability : The absence of specific experimental data (e.g., binding affinities, pharmacokinetic profiles) for the target compound limits direct comparisons.

Biological Activity

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid, with the CAS number 894074-70-5, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure features a pyrrole ring substituted with a cyanophenyl group and cyclopropyl moiety, which may influence its pharmacological properties.

The molecular formula of this compound is C16H14N2O2C_{16}H_{14}N_{2}O_{2}, and it has a molecular weight of approximately 266.295 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC16H14N2O2
Molecular Weight266.295 g/mol
LogP3.43738
PSA (Polar Surface Area)76.88000

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study on related pyrrole compounds demonstrated that modifications to the structure can enhance antibacterial and antifungal activities. The presence of electron-donating groups, such as methoxy, was found to increase activity against various pathogens .

Anticancer Potential

Pyrrole derivatives have shown promise in cancer research. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the pyrrole ring could enhance cytotoxicity against cancer cell lines. For instance, compounds with specific functional groups exhibited IC50 values in the low micromolar range against various cancer types, indicating potent anticancer activity .

Anticonvulsant Properties

Some studies have explored the anticonvulsant effects of pyrrole derivatives. The introduction of specific substituents has been correlated with increased efficacy in seizure models, suggesting potential therapeutic applications in epilepsy .

Study 1: Antimicrobial Evaluation

In a comparative study of several pyrrole derivatives, including 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid, researchers assessed their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant zones of inhibition, highlighting their potential as antimicrobial agents.

Study 2: Antitumor Activity Assessment

A detailed investigation into the anticancer properties of various pyrrole compounds revealed that those with specific substitutions showed enhanced growth inhibition in cancer cell lines such as HT29 and A-431. The study emphasized the importance of molecular modifications in improving the efficacy of these compounds against tumors.

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